Deoxycholic Acid

Beschreibung

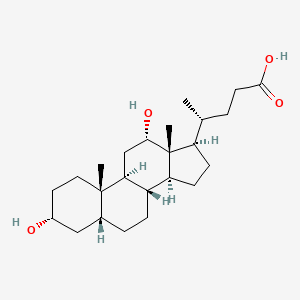

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-LLQZFEROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

302-95-4 (mono-hydrochloride salt)), 71888-65-8 (magnesium (2:1) salt) |

Source

|

| Record name | Deoxycholic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0042662 |

Source

|

| Record name | Deoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [MSDSonline], Solid |

Source

|

| Record name | Deoxycholic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4682 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Deoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOLUBILITY IN WATER: GREATER THAN 333 G/L @ 15 °C /NA SALT/, @ 15 °C: 0.24 G/L IN WATER, 220.7 G/L IN ALC, IN ETHER: 1.16 G/L, IN CHLOROFORM: 2.94 G/L, IN BENZENE: 0.12 G/L, IN ACETONE: 10.46 G/L, IN GLACIAL ACETIC ACID: 9.06 G/L; SOL IN SOLN OF ALKALI HYDROXIDES OR CARBONATES, water solubility = 43.6 mg/l @ 20 °C, 0.0436 mg/mL |

Source

|

| Record name | Deoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEOXYCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM ALC | |

CAS No. |

83-44-3 |

Source

|

| Record name | Deoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxycholic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEOXYCHOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholan-24-oic acid, 3,12-dihydroxy-, (3.alpha.,5.beta.,12.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Deoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-α,12-α-dihydroxy-5-β-cholan-24-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005990WHZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEOXYCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176-178 °C, 171 - 174 °C |

Source

|

| Record name | Deoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEOXYCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Deoxycholic Acid's Role in Apoptosis Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which deoxycholic acid (DCA), a secondary bile acid, induces apoptosis. It synthesizes findings on the primary signaling cascades, presents quantitative data from key studies, details common experimental protocols, and offers visual representations of the involved pathways to support advanced research and therapeutic development.

Executive Summary

This compound is a significant biological signaling molecule that, at supraphysiological concentrations, robustly induces programmed cell death, or apoptosis, in various cell types. This pro-apoptotic activity is implicated in both pathological conditions, such as colorectal cancer, and potential therapeutic applications. DCA triggers apoptosis through a multi-faceted approach, primarily involving the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and direct modulation of mitochondrial and plasma membranes. These initial events converge on the activation of the intrinsic (mitochondrial) and, to a lesser extent, the extrinsic (death receptor) apoptotic pathways, culminating in the activation of effector caspases and the systematic dismantling of the cell. Understanding these intricate pathways is critical for developing novel therapeutic strategies that can harness or mitigate DCA's potent apoptotic effects.

Core Apoptotic Mechanisms of this compound

DCA does not rely on a single mechanism but rather initiates a cascade of cellular insults that collectively push the cell towards apoptosis. The primary upstream drivers are oxidative stress, ER stress, and membrane perturbation.

Oxidative Stress and Reactive Oxygen Species (ROS)

A primary and rapid consequence of DCA exposure is a surge in intracellular reactive oxygen species (ROS). This oxidative stress is a central hub in DCA-induced apoptosis.

-

Source of ROS: DCA stimulates ROS production primarily through the activation of plasma membrane enzymes like NAD(P)H oxidases.[1] It also disrupts the mitochondrial electron transport chain, leading to the leakage of superoxide radicals.[2]

-

Downstream Effects: The accumulation of ROS leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[3] Crucially, ROS triggers the mitochondrial permeability transition (MPT), a key event in the intrinsic apoptotic pathway, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[1][4]

Endoplasmic Reticulum (ER) Stress

DCA can disrupt the function of the endoplasmic reticulum, a critical organelle for protein folding and calcium homeostasis. This disruption, known as ER stress, activates a signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival response, prolonged or severe ER stress under DCA exposure triggers apoptosis.

-

UPR Sensors: Key ER stress sensors like PERK, IRE1α, and ATF6 are activated in response to DCA.[5]

-

Pro-Apoptotic Signaling: Chronic activation of the UPR leads to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[6] CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic Bcl-2 family members.[6] Furthermore, ER stress can lead to the activation of caspase-12 (in rodents) and the release of calcium stores, which further contributes to mitochondrial dysfunction.[7][8]

Membrane Perturbation

As an amphipathic molecule, DCA can directly interact with and alter the properties of cellular membranes.

-

Mitochondrial Membranes: DCA integrates into mitochondrial membranes, changing their fluidity and order.[9][10] This physical perturbation can directly contribute to the opening of the mitochondrial permeability transition pore (mPTP), facilitating the release of cytochrome c, independent of Bcl-2 family proteins in some contexts.[10][11]

-

Plasma Membrane: While DCA can increase the fluidity of the plasma membrane, this effect may be less directly correlated with apoptosis compared to its mitochondrial effects.[9] However, alterations in the plasma membrane could potentially influence the clustering and signaling of death receptors involved in the extrinsic pathway.

Apoptosis Signaling Pathways Activated by this compound

The upstream stressors initiated by DCA converge on the two principal apoptosis signaling pathways: the intrinsic and the extrinsic.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is the predominant mechanism for DCA-induced apoptosis.[1][9][12] It is centered on the mitochondria, which integrate various death signals.

-

Initiation: DCA-induced ROS production and ER stress signal to the Bcl-2 family of proteins.

-

Bcl-2 Family Regulation: DCA causes an increase in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[1][12] Pro-apoptotic members translocate to the mitochondria.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores.[1] This process is amplified by DCA's direct effects on the membrane.

-

Apoptosome Formation: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[11] There, cytochrome c binds to Apaf-1, which, in the presence of dATP, recruits and activates pro-caspase-9, forming a complex known as the apoptosome.[12]

-

Caspase Cascade: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1][12]

-

Execution Phase: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis.[4]

Caption: The Intrinsic Apoptotic Pathway initiated by this compound.

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is dominant, some evidence suggests DCA can also engage the extrinsic pathway.[9][12] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

-

Receptor Activation: DCA may promote the expression or clustering of death receptors like Fas on the cell surface.[12]

-

DISC Formation: Ligand binding (e.g., FasL to Fas) leads to the recruitment of adaptor proteins like FADD. This complex then recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).

-

Initiator Caspase Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation.

-

Caspase Cascade: Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3.[13] Alternatively, it can cleave the Bcl-2 family protein Bid into tBid, which then translocates to the mitochondria and activates the intrinsic pathway, creating a crosstalk between the two pathways.[14]

Caption: The Extrinsic Apoptotic Pathway and its crosstalk with the intrinsic pathway.

Quantitative Data Presentation

The pro-apoptotic effect of DCA is dose- and time-dependent. The following tables summarize quantitative data from studies on colorectal cancer (CRC) cell lines.

Table 1: DCA-Induced Apoptosis in Colorectal Cancer Cell Lines

| Cell Line | DCA Concentration (µM) | Incubation Time (hours) | Apoptosis Rate (%) (Control vs. Treated) | Fold Increase in ROS | Key Protein Changes | Reference |

| SW480 | 100 | 24 | 4.7 ± 1.0 vs. 7.2 ± 1.5 | 1.2-fold | ↑ Bax, ↑ Cleaved-PARP | [4] |

| DLD-1 | 100 | 24 | 11.6 ± 0.8 vs. 14.3 ± 0.6 | 1.3-fold | ↑ Bax, ↑ Cleaved-PARP | [4] |

| HCT 116 | >100 | - | Induces apoptosis | Not specified | Rapid Caspase-3 activation | [3][15] |

| HT-29 | >100 | - | Induces apoptosis | Not specified | Delayed Caspase-3 activation | [3][15] |

Table 2: DCA-Induced Changes in Intracellular Signaling

| Cell Line | DCA Concentration (µM) | Measurement | Fold Increase (Treated vs. Control) | Reference |

| SW480 | 100 | Cytosolic Ca²⁺ | 1.3-fold | [4] |

| SW480 | 100 | Mitochondrial Ca²⁺ | 1.2-fold | [4] |

| DLD-1 | 100 | Cytosolic Ca²⁺ | 1.1-fold | [4] |

| DLD-1 | 100 | Mitochondrial Ca²⁺ | 1.1-fold | [4] |

| SW480 & DLD-1 | 100 | p-CaMKII protein | Elevated | [4] |

Detailed Experimental Protocols

The following are standardized protocols for key assays used to investigate DCA-induced apoptosis.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This is the most common method for quantifying apoptosis via flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Methodology:

-

Cell Culture: Seed cells (e.g., 1 x 10⁶ cells) in a suitable culture flask and treat with the desired concentration of DCA for the specified time. Include a vehicle-treated control group.[16]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, and combine with the supernatant from the corresponding flask.[16]

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at approximately 500 x g for 5 minutes.[16]

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add fluorophore-conjugated Annexin V and PI according to the manufacturer's instructions (e.g., from a Dead Cell Apoptosis Kit).[17]

-

Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

-

Analysis: Analyze the cells immediately by flow cytometry. Do not wash cells after staining.[18]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Caption: Experimental workflow for Annexin V / Propidium Iodide apoptosis assay.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Loss of ΔΨm is a key indicator of mitochondrial dysfunction and an early event in the intrinsic apoptotic pathway.

-

Principle: The lipophilic cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is commonly used. In healthy, non-apoptotic cells with high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence (~529 nm). The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

-

Methodology:

-

Cell Preparation: Treat and harvest cells as described in the apoptosis detection protocol.

-

Staining: Resuspend cells in media or PBS and add JC-1 reagent (e.g., from a MitoProbe™ JC-1 Assay Kit) to a final concentration of 2 µM.[17]

-

Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Centrifuge cells and wash with assay buffer to remove excess dye.

-

Analysis: Analyze immediately by flow cytometry, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel. A shift from red to green fluorescence indicates apoptosis.

-

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels or cleavage status of key proteins in the apoptotic pathways.

-

Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.

-

Methodology:

-

Protein Extraction: After DCA treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

-

Conclusion and Future Directions

This compound is a potent inducer of apoptosis, acting through a complex and interconnected network of signaling pathways initiated primarily by oxidative and ER stress. Its dominant reliance on the intrinsic mitochondrial pathway, coupled with its ability to directly perturb mitochondrial function, makes it a significant molecule in the study of cell death. For drug development professionals, DCA's mechanisms offer insights into designing therapies that can either mimic its pro-apoptotic effects to kill cancer cells or inhibit them in diseases characterized by excessive bile acid-induced cell death. Future research should focus on elucidating the precise protein-lipid interactions at the mitochondrial membrane and further defining the crosstalk between the ER stress response and the core apoptotic machinery to identify more specific therapeutic targets.

References

- 1. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of mitochondrial complexes I and II, reactive oxygen species and arachidonic acid metabolism in deoxycholate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound induces reactive oxygen species accumulation and promotes colorectal cancer cell apoptosis through the CaMKII-Ca2+ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ursothis compound Inhibits Glioblastoma Progression via Endoplasmic Reticulum Stress Related Apoptosis and Synergizes with the Proteasome Inhibitor Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of ER Stress-induced Apoptosis in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tauroursothis compound prevents ER stress-induced apoptosis and improves cerebral and vascular function in mice subjected to subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound modulates cell death signaling through changes in mitochondrial membrane properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound modulates cell death signaling through changes in mitochondrial membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound can induce apoptosis in the human colon cancer cell line HCT116 in the absence of Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Effects of deoxycholate on human colon cancer cells: apoptosis or proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. scispace.com [scispace.com]

Deoxycholic Acid as a Biological Detergent: A Technical Guide for Researchers

Introduction

Deoxycholic acid (DCA) is a secondary bile acid, formed as a metabolic byproduct by intestinal bacteria from primary bile acids secreted by the liver.[1][2][3] In the context of life sciences and drug development, it is widely recognized for its utility as a potent biological detergent. Its amphiphilic molecular structure, possessing both hydrophobic and hydrophilic regions, allows it to interact with and disrupt the lipid bilayers of cell membranes.[4] This property makes DCA an effective agent for cell lysis and the solubilization of cellular and membrane-associated proteins.[1][3][4] Classified as an anionic ionic detergent, DCA is a key component in many standard laboratory procedures, valued for its ability to break protein-lipid and protein-protein interactions.[5][6]

Physicochemical Properties of this compound

The efficacy and application of DCA as a detergent are dictated by its distinct physicochemical properties. These characteristics, including its Critical Micelle Concentration (CMC) and molecular weight, are crucial for designing effective experimental protocols. The quantitative data below has been compiled for easy reference.

| Property | Value | References |

| Chemical Formula | C₂₄H₄₀O₄ | [1][7][8] |

| Molecular Weight | 392.57 g/mol | [1][5][8][9] |

| Appearance | White to off-white crystalline powder | [1][8] |

| Classification | Anionic, ionic detergent | [5][6] |

| Critical Micelle Conc. (CMC) | 2–6 mM | [1][4][5][10] |

| Aggregation Number | 3–12 | [10][11] |

| Average Micellar Weight | 1,200–5,000 Da | [10] |

| pKa | ~6.58 | [1][9] |

| Melting Point | 171–176 °C | [1][7][8][12] |

| Solubility | Soluble in ethanol, methanol, and alkali hydroxide solutions; slightly soluble in water. | [1][7][8][9] |

Core Applications in Research

This compound's detergent properties are leveraged in several critical applications within the research laboratory, from protein extraction to cell signaling studies.

Membrane Protein Solubilization

The primary challenge in studying membrane proteins is their extraction from the native lipid bilayer in a stable, active form.[13][14] DCA effectively solubilizes these proteins by inserting its molecules into the lipid membrane, which disrupts the bilayer integrity.[4][15] At concentrations above its CMC, DCA forms mixed micelles containing the target protein, lipids, and detergent molecules, effectively transferring the protein into an aqueous-compatible state.[4][13] While considered a mild detergent, it can be denaturing to certain sensitive proteins, such as kinases.[1][5][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C24H40O4 | CID 222528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. This compound|83-44-3|Research Cytolytic Agent [benchchem.com]

- 5. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 6. youtube.com [youtube.com]

- 7. This compound | 83-44-3 [chemicalbook.com]

- 8. biorlab.com [biorlab.com]

- 9. This compound [drugfuture.com]

- 10. Deoxycholate Detergent | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. bdmaee.net [bdmaee.net]

- 13. Solubilization of Membrane Proteins [merckmillipore.com]

- 14. Membrane Protein Solubilization and Composition of Protein Detergent Complexes | Springer Nature Experiments [experiments.springernature.com]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. abcam.com [abcam.com]

Unveiling Deoxycholic Acid: A Journey Through Discovery and Scientific Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycholic acid (DCA), a secondary bile acid, has traversed a remarkable scientific journey from its initial discovery as a component of bile to its contemporary applications in aesthetic medicine and its role as a key signaling molecule in metabolic regulation. This technical guide provides a comprehensive historical and scientific exploration of this compound, detailing its discovery, the elucidation of its chemical structure, the evolution of its synthesis, and the groundbreaking discoveries of its physiological functions and signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the foundational experiments and key milestones that have shaped our understanding of this multifaceted molecule.

Discovery and Early History

The story of this compound is intrinsically linked to the broader history of bile acid research. While the study of bile dates back to antiquity, the isolation and characterization of its constituent acids began in the 19th century.

The Dawn of Bile Acid Chemistry

The initial breakthrough in bile acid research came in 1848 when Adolph Strecker first isolated cholic acid.[1] This paved the way for the investigation of other bile acids. Although the exact date of the first isolation of this compound is not definitively cited in the initial search results, it is known to have been identified as a constituent of the bile of various animals, including humans, oxen, sheep, dogs, goats, and rabbits.[2]

Elucidation of the Steroid Nucleus and this compound's Structure

A pivotal moment in understanding the structure of this compound and all steroids was the work of physicists and chemists in the early 20th century. In 1927, a four-ring structure was first proposed for bile acids.[1][3] The groundbreaking X-ray diffraction studies of cholesterol and other sterols by John Desmond Bernal in the 1930s, provided the crucial data that, combined with the extensive chemical studies of Heinrich Wieland and Adolf Windaus, led to the correct deduction of the steroid nucleus structure.[4][5][6] Dorothy Hodgkin, a pioneer in X-ray crystallography, further advanced this field by determining the structures of complex biomolecules like cholesterol (1937), penicillin (1946), and vitamin B12 (1956), which were instrumental in developing the techniques used to understand the three-dimensional architecture of steroids like this compound.[7][8][9][10][11][12]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and medicine.

| Property | Value | References |

| Chemical Formula | C₂₄H₄₀O₄ | [13][14] |

| Molar Mass | 392.58 g/mol | [13][14] |

| Melting Point | 171-178 °C | [2][13][14][15][16] |

| pKa | 6.58 | [2][13] |

| Solubility in Water | 0.24 g/L (at 15 °C) | [2][15] |

| Solubility in Ethanol | 220.7 g/L (at 15 °C) | [2] |

| Solubility in Ether | 1.16 g/L (at 15 °C) | [2] |

| Solubility in Chloroform | 2.94 g/L (at 15 °C) | [2] |

| Solubility in Acetone | 10.46 g/L (at 15 °C) | [2] |

| Solubility in Glacial Acetic Acid | 9.06 g/L (at 15 °C) | [2] |

| Critical Micelle Concentration (CMC) | Approximately 2.4–4 mM | [13] |

| Appearance | White to off-white crystalline powder | [6][13] |

Historical Experimental Protocols

The methodologies for isolating and synthesizing this compound have evolved significantly over time, reflecting the advancements in chemical techniques.

Historical Isolation of this compound from Bile

Early methods for obtaining this compound involved its isolation from animal bile. A notable method was described by Wieland and Siebert in 1939.[17] While the detailed protocol from the original publication is not available in the search results, a general historical procedure for separating this compound from mixed crude bile acids involved several key steps:

-

Saponification of Bile: The process began with the saponification of concentrated bile (e.g., from beef) with a strong base like sodium hydroxide. This mixture was boiled for an extended period (18-24 hours) to hydrolyze the conjugated bile acids into their free forms.[18]

-

Acidification and Precipitation: The saponified mixture was then acidified, typically with hydrochloric or sulfuric acid, to a pH of around 3.5-4.0. This caused the precipitation of the mixed crude bile acids, including cholic acid and this compound.[18]

-

Separation of this compound: Various techniques were employed to separate this compound from cholic acid. These included alcoholic extractions, the formation of insoluble this compound-acetic acid complexes, and the precipitation of insoluble barium or magnesium salts of this compound.[18] One specific method involved complexing this compound with fatty acids and toluene, followed by extraction of cholic acid and other impurities with a solvent.[18]

Classical Synthesis of this compound from Cholic Acid

The chemical synthesis of this compound from the more abundant cholic acid was a significant achievement. A method for this conversion was described by G.A.D. Haslewood in 1943.[19][20] The key transformation involves the selective removal of the 7-hydroxyl group from cholic acid. A general outline of such a synthesis, based on the available information, would involve:

-

Selective Oxidation: The hydroxyl groups of cholic acid exhibit different reactivities. Through controlled oxidation, it is possible to selectively oxidize the 7-hydroxyl group to a ketone.

-

Reduction of the Ketone: The resulting 7-keto derivative is then subjected to a reduction reaction, such as the Wolff-Kishner reduction, which removes the carbonyl group, yielding this compound. A procedure described by Haslewood involved the formation of a semicarbazone of the 7-keto intermediate, followed by reduction.[19]

The Discovery of this compound's Biological Functions and Signaling Pathways

For many years, the primary recognized function of this compound was its role as a detergent in the emulsification and absorption of dietary fats.[3][21][22] However, the late 20th and early 21st centuries witnessed a paradigm shift in our understanding of bile acids, revealing their roles as potent signaling molecules.

Enterohepatic Circulation and Formation

This compound is a secondary bile acid, meaning it is not synthesized directly by the liver. Instead, it is formed in the intestines by the action of gut bacteria on primary bile acids, specifically cholic acid.[13][23][24] The primary bile acids, cholic acid and chenothis compound, are synthesized from cholesterol in the liver, conjugated with glycine or taurine, and secreted into the bile.[1] In the intestine, gut microbiota deconjugate and dehydroxylate cholic acid at the 7α-position to produce this compound.[19] A significant portion of this compound is then reabsorbed in the gut and returns to the liver via the portal circulation, a process known as enterohepatic circulation.

This compound as a Signaling Molecule: The Discovery of FXR and TGR5

The discovery of nuclear receptors and G protein-coupled receptors that are activated by bile acids revolutionized the field.

-

Farnesoid X Receptor (FXR): Discovered in 1995, FXR was initially identified as a receptor for farnesol.[3][4] It wasn't until 1999 that bile acids, including this compound, were identified as its endogenous ligands.[25][26] This discovery was crucial as it established a mechanism by which bile acids could regulate gene expression and control their own synthesis and transport.

-

Takeda G-protein coupled Receptor 5 (TGR5): In 2002, TGR5 (also known as GPBAR1) was identified as a cell surface receptor for bile acids.[1][3][13][14][15][27][28] This finding revealed a second major signaling pathway for bile acids, distinct from the nuclear receptor pathway of FXR, that could mediate rapid cellular responses.

The activation of these receptors by this compound and other bile acids has been shown to influence a wide range of physiological processes, including glucose homeostasis, lipid metabolism, and inflammation.[4][23][25][29][30]

Evolution of Clinical Applications

The therapeutic use of this compound has evolved from its early applications as a choleretic and for gallstone dissolution to its modern use in aesthetic dermatology.

Early Clinical Uses

In the early 20th century, bile acids were used as tonics and laxatives.[1] Later, this compound was investigated for its potential to dissolve gallstones.[3][30] Clinical studies in the 1970s explored the efficacy of bile acids, including chenothis compound and later ursothis compound (an epimer of chenothis compound), for the dissolution of cholesterol gallstones.[31][32][33] While these treatments showed some success, they have been largely superseded by surgical and other non-invasive procedures.

Modern Applications: A Revolution in Aesthetics

The most significant modern application of this compound is in the non-surgical reduction of submental fat, commonly known as a "double chin." The understanding that this compound can disrupt adipocyte (fat cell) membranes led to the development of an injectable formulation.[3][21][22] In 2015, the U.S. Food and Drug Administration (FDA) approved an injectable this compound formulation under the brand name Kybella® for this indication.[21] This marked a new era for the clinical use of this compound, leveraging its cytolytic properties for aesthetic body contouring.

Conclusion

The history of this compound is a testament to the dynamic nature of scientific discovery. From its humble beginnings as a component of bile, our understanding of this molecule has expanded to reveal its intricate roles in metabolism, cellular signaling, and now, aesthetic medicine. The journey from the early structural elucidation by pioneers like Bernal and Hodgkin to the discovery of its interaction with FXR and TGR5 highlights the importance of fundamental research in unlocking new therapeutic potentials. For researchers and drug development professionals, the story of this compound serves as a compelling example of how a deep understanding of a molecule's history and fundamental properties can lead to innovative applications that impact human health and well-being.

Timeline of Key Discoveries

References

- 1. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

- 2. getlowered.com [getlowered.com]

- 3. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dorothy Hodgkin - Wikipedia [en.wikipedia.org]

- 8. diamond.ac.uk [diamond.ac.uk]

- 9. Dorothy Crowfoot Hodgkin | Science History Institute [sciencehistory.org]

- 10. nobelprize.org [nobelprize.org]

- 11. Research Profile - Dorothy Crowfoot Hodgkin | Lindau Mediatheque [mediatheque.lindau-nobel.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]

- 14. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. moonsmc.com [moonsmc.com]

- 17. This compound | C24H40O4 | CID 222528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. US2891972A - Process of separating desoxycholic acid from mixed crude bile acids or salts thereof - Google Patents [patents.google.com]

- 19. scispace.com [scispace.com]

- 20. The preparation of this compound from cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. deadbeatcustoms.com [deadbeatcustoms.com]

- 22. WO2018215908A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. This compound - Wikipedia [en.wikipedia.org]

- 25. Back When The Harley-Davidson FXR Made Its Return | Cycle World [cycleworld.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 28. Fifty years of advances in bile acid synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 29. An improved procedure for bile acid extraction and purification and tissue distribution in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Ursothis compound therapy in gallbladder disease, a story not yet completed - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Clinical studies on dissolution of gallstones using ursothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Clinical studies on cheno- and ursothis compound treatment for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxycholic Acid: A Technical Guide to its Core Function in Fat Emulsification and Absorption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycholic acid (DCA) is a secondary bile acid, meaning it is formed in the intestines through the metabolic action of gut bacteria on primary bile acids synthesized in the liver.[1][2] As an amphipathic molecule with both hydrophobic and hydrophilic regions, DCA plays a critical role as a biological detergent in the digestive system.[3] Its primary physiological function is to facilitate the emulsification, digestion, and subsequent absorption of dietary fats and fat-soluble vitamins.[1][2][4] This guide provides a detailed examination of the biochemical mechanisms of DCA, from its synthesis and regulation to its direct role in lipid processing, supported by quantitative data, experimental protocols, and process visualizations.

This compound Synthesis and Regulation

The synthesis of bile acids is the primary pathway for cholesterol catabolism in the body.[4][5] This multi-step process involves enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes.

2.1 Biosynthesis Pathways Primary bile acids, cholic acid (CA) and chenothis compound (CDCA), are synthesized from cholesterol in the liver via two main pathways:[4]

-

The Classic (or Neutral) Pathway: This is the major pathway, initiated by the rate-limiting enzyme Cholesterol 7α-hydroxylase (CYP7A1).[6]

-

The Alternative (or Acidic) Pathway: This pathway is initiated by sterol 27-hydroxylase (CYP27A1) in the mitochondria.[3][6]

Once synthesized, these primary bile acids are conjugated with the amino acids glycine or taurine before being secreted into the bile.[3][7] In the intestine, gut microbiota deconjugate these primary bile acids and convert them into secondary bile acids. Specifically, cholic acid is converted to this compound (DCA) through the removal of a 7α-hydroxyl group.[8]

2.2 Regulatory Feedback Mechanisms Bile acid synthesis is tightly regulated by a negative feedback mechanism involving the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids.[4][9]

-

In the Liver: Bile acids activate FXR, which induces the expression of the Small Heterodimer Partner (SHP). SHP, in turn, inhibits the transcription of the CYP7A1 gene, thus downregulating the primary synthesis pathway.[3][9]

-

In the Intestine: FXR activation in enterocytes induces the secretion of Fibroblast Growth Factor 19 (FGF19) into portal circulation. FGF19 then travels to the liver and activates the FGF receptor 4 (FGFR4), which also suppresses CYP7A1 expression.[3][9]

This enterohepatic circulation, where about 95% of bile acids are reabsorbed in the ileum and returned to the liver, is crucial for maintaining bile acid homeostasis.[9]

Mechanism of Fat Emulsification and Absorption

The core function of this compound in digestion is the emulsification of large, water-insoluble lipid globules into smaller, more manageable particles, which is essential for efficient enzymatic digestion and subsequent absorption.

3.1 Emulsification Process Dietary fats, primarily triglycerides, are hydrophobic and aggregate in the aqueous environment of the small intestine. This compound, with its amphipathic steroidal structure, surrounds these large fat globules.[10] The hydrophobic face of the DCA molecule intercalates with the lipid, while the hydrophilic face remains oriented towards the aqueous medium. This detergent-like action breaks the large globules into smaller emulsion droplets, dramatically increasing the surface area-to-volume ratio.[1]

3.2 Micelle Formation Above a specific concentration, known as the critical micelle concentration (CMC), this compound molecules self-assemble into structures called micelles.[11] These micelles then incorporate the products of fat digestion—primarily free fatty acids and monoglycerides, which are generated by the action of pancreatic lipase on the emulsified droplets—as well as cholesterol and fat-soluble vitamins.[1][10] The resulting "mixed micelles" are small, water-soluble aggregates with a hydrophobic core containing the lipids and a hydrophilic shell composed of the bile acid molecules.[10]

3.3 Lipid Absorption These mixed micelles are crucial for transporting the digested lipids across the unstirred water layer adjacent to the intestinal epithelium.[12] They carry the fatty acids and monoglycerides to the surface of the enterocytes (intestinal absorptive cells), where the lipids can then diffuse across the cell membrane to be absorbed. The bile acids themselves are not absorbed at this stage but are reabsorbed later in the terminal ileum to re-enter the enterohepatic circulation.[9][12]

Quantitative Data on this compound Function

The efficiency of this compound as an emulsifier is quantifiable through several key parameters, most notably its Critical Micelle Concentration (CMC) and micelle aggregation number. The CMC is the concentration at which bile acid monomers begin to form micelles.

| Parameter | Value(s) | Conditions / Method | Source(s) |

| Critical Micelle Concentration (CMC) of Sodium Deoxycholate | 6 mM | Standard conditions | [11] |

| 3.8 mM, 9.1 mM, 27 mM, 57 mM | pH 12, 298 K, NMR chemical shift titrations | [11] | |

| 2-20 mM | General range for bile acids | [13] | |

| Average Micelle Aggregation Number of Sodium Deoxycholate | 10.5 | 20 mM concentration, 308.2 K | [11][14] |

| Concentration for Submental Fat Treatment (Kybella®/Belkyra®) | 10 mg/mL (2 mg/cm²) | Subcutaneous injection | [2][15][16] |

| Reduction in Cholesterol Absorption (with Ursothis compound) | Mean decrease from 25% to 15% | Chronic administration (675 mg/day) in subjects with gallstones | [17] |

Note: Data for cholesterol absorption reduction is for ursothis compound, a related bile acid, illustrating the impact of bile acid composition on lipid absorption.

Key Experimental Protocols

The study of this compound's function involves various in vitro and in vivo assays. Below are generalized protocols for key experiments.

5.1 Protocol: In Vitro Fat Emulsification Assay

This assay measures the ability of this compound to create and stabilize an oil-in-water emulsion.

-

Preparation of Solutions:

-

Prepare a stock solution of sodium deoxycholate at a desired concentration (e.g., 10-50 mM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Select a dietary oil (e.g., olive oil, soybean oil) as the lipid phase.

-

-

Emulsion Formation:

-

In a test tube, combine the this compound solution and the oil at a specific ratio (e.g., 4:1 aqueous to oil phase).

-

Vortex the mixture at high speed for 2-3 minutes to form a crude emulsion.

-

-

Stability Measurement:

-

Immediately after vortexing, transfer a sample of the emulsion to a cuvette.

-

Measure the absorbance (turbidity) at a specific wavelength (e.g., 500 nm) using a spectrophotometer. This is the initial emulsification activity.

-

Let the emulsion stand at room temperature. Measure the absorbance again at set time intervals (e.g., 10, 30, 60 minutes).

-

-

Data Analysis:

-

The emulsification index (E24) can be calculated as the height of the emulsion layer divided by the total height of the liquid, multiplied by 100, after 24 hours.[18]

-

Alternatively, plot turbidity versus time. A slower decrease in turbidity indicates a more stable emulsion.

-

5.2 Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol uses a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

-

Preparation of Reagents:

-

Prepare a series of this compound solutions in buffer with concentrations spanning the expected CMC range (e.g., 0.1 mM to 20 mM).

-

Prepare a stock solution of pyrene in a volatile solvent like acetone.

-

-

Sample Preparation:

-

Aliquot a small volume of the pyrene stock solution into a series of vials and allow the solvent to evaporate completely.

-

Add the prepared this compound solutions of varying concentrations to the vials, ensuring the final pyrene concentration is very low (e.g., 1 µM).

-

Incubate the solutions, protected from light, to allow for equilibration.

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of a spectrofluorometer to ~335 nm.

-

Measure the emission spectrum for each sample from ~350 nm to 450 nm.

-

-

Data Analysis:

-

From the emission spectra, determine the intensity of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).

-

Plot the ratio of intensities (I₁/I₃) against the logarithm of the this compound concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the point of maximum change in the slope of this curve, which indicates the onset of micelle formation.[19]

-

Conclusion

This compound is a cornerstone of lipid metabolism, acting as a powerful biological surfactant. Its synthesis from cholesterol is under tight physiological control, highlighting its importance. Through the processes of emulsification and micelle formation, DCA transforms large, indigestible fat globules into a format that can be efficiently processed by pancreatic enzymes and absorbed by intestinal enterocytes. The quantitative parameters governing its function and the detailed experimental protocols for its study underscore the sophisticated biochemical nature of this essential molecule. A thorough understanding of DCA's mechanism is not only fundamental to digestive physiology but also provides a basis for therapeutic applications in fat reduction and potentially other metabolic disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. [Bile acid biosynthesis and its regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Intestinal lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Micelle formation of sodium deoxycholate and sodium ursodeoxycholate (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound May Reduce Submental Fat [medscape.com]

- 16. This compound: A Review in Submental Fat Contouring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of ursothis compound on biliary lipid coupling and on cholesterol absorption during fasting and eating in subjects with cholesterol gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Micelle formation of sodium chenodeoxycholate and solubilization into the micelles: comparison with other unconjugated bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxycholic Acid: A Master Regulator of Gut Microbiota and Host Physiology

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Deoxycholic acid (DCA), a secondary bile acid produced by the metabolic action of gut microbiota on primary bile acids, has emerged as a critical signaling molecule in the gastrointestinal tract. Once considered a mere byproduct of digestion, DCA is now recognized for its profound influence on the composition and function of the gut microbiome, as well as its direct effects on host physiology, including intestinal barrier integrity, immune responses, and cellular signaling pathways. This technical guide provides an in-depth exploration of the multifaceted role of DCA in modulating the gut microbiota, intended for researchers, scientists, and professionals in drug development. We will delve into the quantitative effects of DCA, detail relevant experimental protocols, and visualize the complex signaling networks it governs.

The Dual Nature of this compound in the Gut

This compound exhibits a paradoxical role in the gut, with its effects being highly dependent on its concentration. While physiological levels of DCA are crucial for maintaining gut homeostasis, elevated concentrations, often associated with high-fat diets, are linked to detrimental outcomes such as intestinal inflammation and increased permeability.[1][2] The gut microbiota is central to this dynamic, as specific bacterial species are responsible for the conversion of primary bile acids, such as cholic acid, into DCA.[3][4] This biotransformation underscores the intricate interplay between diet, the microbiome, and host health.

Quantitative Impact of this compound on Intestinal Homeostasis

The modulatory effects of this compound on various physiological parameters have been quantified in several studies. These findings are crucial for understanding the dose-dependent impact of DCA and for designing therapeutic interventions.

| Parameter | Model System | DCA Concentration/Dose | Observed Effect | Reference |

| Intestinal Permeability | Human Caco-2 cells | 0.25 mM | >20% increase in transcellular and paracellular permeability | [5][6] |

| Human Caco-2 cells | >0.2 mM | >100% increase in intracellular reactive oxygen species (ROS) | [6] | |

| Gene Expression (Epithelial Barrier) | Human Caco-2 cells | 0.25 mM | >40% decrease in mRNA levels of 23 genes related to tight junctions, focal adhesion, gap junctions, and adherens junctions | [5][6] |

| Protein Content (Tight Junctions) | Human Caco-2 cells | 0.25 mM | >58% decrease in occludin protein content | [5][6] |

| Inflammatory Response | Mice (0.2% DCA-supplemented diet for 6 weeks) | 0.2% of diet | Significant increase in intestinal inflammatory response (P<0.01) | [7] |

| Mice (0.2% DCA-supplemented diet for 6 weeks) | 0.2% of diet | Significant increase in Th17 proportion in mesenteric lymph nodes (P<0.05) | [7] | |

| Mice (0.2% DCA-supplemented diet for 6 weeks) | 0.2% of diet | Significant increase in Th17 infiltration in the colon (P<0.001) | [7] | |

| Mice (0.2% DCA-supplemented diet for 6 weeks) | 0.2% of diet | Significant elevation of IL-17A and IL-17F mRNA expression (P<0.05) | [7] | |

| Intestinal cancer and precancerous cell lines (Caco-2 and IMCE) | 200 µM for 30 min | Significant increase in mRNA levels of IL-1β, IL-6, and TNF-α | [1] | |

| Immune Cell Modulation | C57BL female mice (14-day treatment) | 100 mg/kg and 500 mg/kg | 2-fold increase in total lymphocytes (CD45) and significant increases in T-cells and their subpopulations (Helper T-cells, Cytotoxic T-cells) | [8] |

| C57BL female mice (14-day treatment) | 100 mg/kg and 500 mg/kg | Up to 77% increase in B-cell proliferation | [8] |

Key Signaling Pathways Modulated by this compound

This compound exerts its influence on host cells through various signaling pathways, most notably by activating the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[9][10] These interactions trigger a cascade of downstream events that regulate inflammation, cell proliferation, and barrier function.

Caption: Signaling pathways activated by this compound (DCA).

Experimental Protocols for Studying DCA-Microbiota Interactions

To investigate the intricate relationship between this compound and the gut microbiota, a combination of in vivo and in vitro models is employed. The following outlines a general experimental workflow.

Caption: A generalized experimental workflow for studying DCA's effects.

Detailed Methodologies

-

Animal Models and Dietary Intervention: Wild-type C57BL/6J mice are commonly used and fed a standard diet (e.g., AIN-93G) with or without DCA supplementation (e.g., 0.2%) for a specified period, such as 24 weeks.[2] This allows for the investigation of chronic DCA exposure on gut health.

-

Cell Culture and Treatment: Human intestinal epithelial cell lines like Caco-2 and IMCE are cultured to form monolayers, mimicking the intestinal barrier.[1][11] These cells are then treated with varying concentrations of DCA (e.g., 200 µM) for different durations to assess acute effects on cell integrity and inflammatory responses.[1]

-

16S rRNA Gene Sequencing: To analyze changes in the gut microbial community composition, DNA is extracted from fecal samples, and the V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced on a platform like Illumina MiSeq.[2]

-

Bile Acid Analysis: Fecal and serum bile acid profiles are determined using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of DCA and other bile acids.[2][12]

-

Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of target genes related to inflammation (e.g., IL-1β, IL-6, TNF-α), tight junctions (e.g., occludin, ZO-1), and bile acid signaling (e.g., FXR, FGF15) in intestinal tissues or cell lysates.[1][2][7]

-

Immunophenotyping: Flow cytometry is employed to analyze the proportions of different immune cell populations, such as Th17 cells, in mesenteric lymph nodes or the lamina propria of the intestine.[7]

-

Histopathology: Intestinal tissues (ileum and colon) are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess morphological changes and the degree of inflammation.[2][7]

The Interplay Between this compound and Gut Microbiota

The relationship between DCA and the gut microbiota is bidirectional. The gut microbiota, particularly species from the Clostridium and Eubacterium genera, are responsible for producing DCA.[13] In turn, DCA can shape the microbial community. For instance, DCA has been shown to inhibit the growth of certain beneficial bacteria like Lactobacillus and Bifidobacterium.[14] High levels of DCA can lead to dysbiosis, characterized by a decrease in microbial diversity and an altered community structure.[2] This dysbiosis can further exacerbate intestinal inflammation and disrupt the enterohepatic circulation of bile acids.[2]

Conversely, some studies suggest that DCA can also have beneficial effects mediated by the microbiota. For example, DCA was found to promote the growth of Akkermansia muciniphila, which in turn enhanced the production of other secondary bile acids and mitigated chronic liver injury.[15][16]

This compound and Host Immune Modulation

DCA plays a significant role in modulating the host immune system. It can influence the differentiation and function of various immune cells.[17] For instance, high levels of DCA can promote the infiltration of pro-inflammatory Th17 cells in the intestine, contributing to inflammation.[7] It can also inhibit the activity of dendritic cells via TGR5, thereby impeding the expression of pro-inflammatory cytokines.[17] Furthermore, DCA has been shown to suppress anti-tumor immune responses by inhibiting the function of CD8+ T cells.[18]

Conclusion and Future Directions

This compound is a pivotal metabolite at the interface of the gut microbiota and host physiology. Its concentration in the gut, largely determined by diet and the composition of the microbiome, dictates its effects, which can range from maintaining homeostasis to promoting inflammation and disease. A thorough understanding of the mechanisms by which DCA modulates the gut microbiota and host signaling pathways is essential for the development of novel therapeutic strategies for a variety of gastrointestinal and metabolic diseases.

Future research should focus on elucidating the specific microbial enzymes involved in DCA metabolism, identifying the full spectrum of host receptors and signaling pathways affected by DCA, and exploring the therapeutic potential of modulating DCA levels through dietary interventions, probiotics, or pharmacological agents that target the gut microbiota-FXR/TGR5 axis.[19] Such endeavors will pave the way for personalized approaches to disease prevention and treatment by harnessing the power of this critical gut metabolite.

References

- 1. This compound disrupts the intestinal mucosal barrier and promotes intestinal tumorigenesis - Food & Function (RSC Publishing) DOI:10.1039/C8FO01143E [pubs.rsc.org]

- 2. This compound-Induced Gut Dysbiosis Disrupts Bile Acid Enterohepatic Circulation and Promotes Intestinal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. scilit.com [scilit.com]

- 6. This compound Modulates Cell-Junction Gene Expression and Increases Intestinal Barrier Dysfunction [mdpi.com]

- 7. Roles of this compound in promoting intestinal Th17 infiltration and inducing intestinal inflammation in mice [jsyx.magtechjournal.com]

- 8. jpionline.org [jpionline.org]

- 9. mdpi.com [mdpi.com]

- 10. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound disrupts the intestinal mucosal barrier and promotes intestinal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reducing Intestinal Inflammation With Secondary Bile Acids - epistem [epistem.co.uk]

- 14. jjgastro.com [jjgastro.com]

- 15. Multi-omics reveals this compound modulates bile acid metabolism via the gut microbiota to antagonize carbon tetrachloride-induced chronic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. The Role of Gut Microbiota-Derived Lithocholic Acid, this compound and Their Derivatives on the Function and Differentiation of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microbial metabolites promote colon cancer by suppressing anti-tumor responses [microbiomepost.com]

- 19. experts.llu.edu [experts.llu.edu]

Deoxycholic Acid's Double-Edged Sword: A Technical Guide to its Role in Cancer Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycholic acid (DCA), a secondary bile acid produced by gut microbiota, has emerged as a significant modulator of cellular signaling pathways implicated in cancer pathogenesis. Its role is complex and often contradictory, capable of inducing both cell proliferation and apoptosis, thereby acting as both a potential tumor promoter and a therapeutic agent. This duality is largely dependent on its concentration, cell type, and the specific molecular context. This technical guide provides an in-depth exploration of the core signaling pathways influenced by DCA, supported by quantitative data, detailed experimental methodologies, and visual pathway representations to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways Modulated by this compound

DCA's impact on cancer cells is multifaceted, primarily exerted through the perturbation of cellular membranes and the subsequent activation of a cascade of intracellular signaling events. The key pathways affected include the EGFR/MAPK, NF-κB, β-catenin, and intrinsic apoptotic pathways, as well as the induction of cellular senescence.

EGFR-MAPK Pathway Activation: A Ligand-Independent Mechanism

DCA can trigger the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade in a ligand-independent manner.[1][2] This non-canonical activation is thought to be initiated by DCA-induced alterations in the plasma membrane's structure and fluidity, leading to receptor clustering and autophosphorylation.[1][2]

Mechanism of Activation:

-

Membrane Perturbation: DCA integrates into the cell membrane, altering its microdomains and causing a rearrangement of cholesterol.[1]

-

EGFR Activation: This disruption leads to the ligand-independent tyrosine phosphorylation and activation of EGFR.[1][2]

-

Downstream Signaling: Activated EGFR triggers the Ras-Raf-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival.[3][4]

-

Calcium Signaling Involvement: DCA-induced increases in intracellular calcium can also contribute to MAPK activation through the recruitment of c-Src via CAMKII.[4]

Experimental Workflow for Assessing EGFR-MAPK Activation:

References

- 1. This compound induces intracellular signaling through membrane perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Differential regulation of EGFR-MAPK signaling by this compound (DCA) and ursothis compound (UDCA) in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound mediates non-canonical EGFR-MAPK activation through the induction of calcium signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis and Metabolism of Deoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycholic acid (DCA) is a secondary bile acid that plays a significant role in the emulsification of fats for absorption in the intestine.[1] Synthesized from primary bile acids by intestinal bacteria, DCA is a key molecule in the enterohepatic circulation and a modulator of various signaling pathways. This technical guide provides a comprehensive overview of the biosynthesis and metabolism of this compound, including detailed enzymatic pathways, quantitative data, experimental protocols, and visualizations of key processes to support researchers, scientists, and professionals in drug development.

Biosynthesis of this compound: The 7α-Dehydroxylation Pathway

The formation of this compound from the primary bile acid, cholic acid, is a multi-step process carried out by a consortium of gut bacteria, primarily from the Clostridium genus. This conversion is accomplished through the 7α-dehydroxylation pathway, which is encoded by the bile acid inducible (bai) operon.[2][3]

The key enzymatic steps in this pathway are as follows:

-

Activation of Cholic Acid: The pathway is initiated by the activation of cholic acid with Coenzyme A (CoA) to form cholyl-CoA. This reaction is catalyzed by bile acid-CoA ligase, the product of the baiB gene, and requires ATP.[3]

-

Oxidation of the 3α-hydroxyl group: The 3α-hydroxyl group of cholyl-CoA is then oxidized to a 3-oxo group by an NAD+-dependent 3α-hydroxysteroid dehydrogenase, encoded by the baiA gene.[4]

-

Dehydrogenation: Subsequently, a 3-oxo-Δ4-cholenoic acid intermediate is formed.

-

7α-Dehydration: A key step is the removal of the 7α-hydroxyl group, which is catalyzed by bile acid 7α-dehydratase, the product of the baiE gene.[4]

-

Series of Reductions: The pathway continues through a series of reduction steps to yield this compound.[5]

A proposed pathway for the 7α-dehydroxylation of cholic acid to this compound is detailed below:

| Step | Precursor | Enzyme (Gene) | Product |

| 1 | Cholic acid | Bile acid-CoA ligase (baiB) | Cholyl-CoA |

| 2 | Cholyl-CoA | 3α-hydroxysteroid dehydrogenase (baiA) | 3-oxo-cholyl-CoA |

| 3 | 3-oxo-cholyl-CoA | 3-oxo-Δ4-cholenoic acid oxidoreductase (baiCD) | 3-oxo-4,5-dehydro-cholyl-CoA |

| 4 | 3-oxo-4,5-dehydro-cholyl-CoA | 7α-dehydratase (baiE) | 3-oxo-4,5,6,7-didehydro-cholyl-CoA |

| 5 | 3-oxo-4,5,6,7-didehydro-cholyl-CoA | CoA transferase (baiF) | 3-oxo-4,5,6,7-didehydro-DCA |

| 6 | 3-oxo-4,5,6,7-didehydro-DCA | Fe-S flavoenzyme (baiH) | 3-oxo-4,5-dehydro-DCA |

| 7 | 3-oxo-4,5-dehydro-DCA | Unknown enzymes | This compound |

Kinetic Parameters of Key bai Operon Enzymes

The following table summarizes the available kinetic parameters for some of the enzymes involved in the 7α-dehydroxylation pathway. Understanding these parameters is crucial for modeling the metabolic flux through this pathway.